molecular formula C9H19NO B2650138 (1R,2R)-2-Ethoxycycloheptan-1-amine CAS No. 2227767-28-2

(1R,2R)-2-Ethoxycycloheptan-1-amine

Cat. No.: B2650138
CAS No.: 2227767-28-2
M. Wt: 157.257
InChI Key: UMQVSWNKTFNAEL-RKDXNWHRSA-N
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Description

(1R,2R)-2-Ethoxycycloheptan-1-amine is a chiral amine compound with a unique structure that includes a seven-membered cycloheptane ring substituted with an ethoxy group and an amine group

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Ethoxycycloheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound’s amine group allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals targeting neurological and cardiovascular conditions.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethoxycycloheptan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cycloheptane derivative.

    Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.

    Amination: The amine group is introduced via reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the reduction steps.

    Continuous Flow Chemistry: Enhancing reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethoxycycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amine groups enable the compound to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A related compound with a six-membered ring.

    (1R,2R)-2-Phenylcycloheptan-1-amine: Similar structure with a phenyl group instead of an ethoxy group.

Uniqueness

(1R,2R)-2-Ethoxycycloheptan-1-amine is unique due to its seven-membered ring and the presence of both ethoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-ethoxycycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVSWNKTFNAEL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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